5,6-Dibromo-1H-indole-3-carbaldehyde
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Overview
Description
5,6-Dibromo-1H-indole-3-carbaldehyde: is a chemical compound with the molecular formula C9H5Br2NO . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes two bromine atoms at the 5 and 6 positions of the indole ring and an aldehyde group at the 3 position .
Mechanism of Action
Target of Action
This compound is a marine-derived natural product found in Smenospongia sp , and it’s known to be a precursor for the synthesis of biologically active structures .
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid .
Cellular Effects
Indole derivatives have been shown to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV activities .
Molecular Mechanism
Indole-3-carbaldehyde, a related compound, can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, in an inert atmosphere, at room temperature .
Metabolic Pathways
Indole-3-carbaldehyde, a related compound, is known to be easily oxidized to indole-3-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1H-indole-3-carbaldehyde typically involves the bromination of indole derivatives. One common method includes the bromination of 1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Various substituted indole derivatives.
Oxidation: 5,6-Dibromo-1H-indole-3-carboxylic acid.
Reduction: 5,6-Dibromo-1H-indole-3-methanol.
Scientific Research Applications
Chemistry: 5,6-Dibromo-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the construction of various heterocyclic compounds .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of indole derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific optical and electronic properties .
Comparison with Similar Compounds
- 5-Bromo-1H-indole-3-carbaldehyde
- 6-Bromo-1H-indole-3-carbaldehyde
- 1H-indole-3-carbaldehyde
Comparison: 5,6-Dibromo-1H-indole-3-carbaldehyde is unique due to the presence of two bromine atoms at the 5 and 6 positions. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to its mono-brominated counterparts. The presence of the aldehyde group at the 3 position also provides a versatile functional site for further chemical transformations .
Properties
IUPAC Name |
5,6-dibromo-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFUBJNKCIXAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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